N'-[(E)-(3-bromo-4-methoxyphenyl)methylidene]-2-[(4-methylphenyl)amino]acetohydrazide (non-preferred name)
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Overview
Description
N’-[(E)-(3-bromo-4-methoxyphenyl)methylidene]-2-[(4-methylphenyl)amino]acetohydrazide is a complex organic compound characterized by its unique structure, which includes a bromine atom, a methoxy group, and an acetohydrazide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-(3-bromo-4-methoxyphenyl)methylidene]-2-[(4-methylphenyl)amino]acetohydrazide typically involves a multi-step process. One common method includes the condensation reaction between 3-bromo-4-methoxybenzaldehyde and 2-[(4-methylphenyl)amino]acetohydrazide under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified through recrystallization .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as chromatography or crystallization.
Chemical Reactions Analysis
Types of Reactions
N’-[(E)-(3-bromo-4-methoxyphenyl)methylidene]-2-[(4-methylphenyl)amino]acetohydrazide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form a hydrazine derivative.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN₃) or thiourea (NH₂CSNH₂).
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of hydrazine derivatives.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
N’-[(E)-(3-bromo-4-methoxyphenyl)methylidene]-2-[(4-methylphenyl)amino]acetohydrazide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N’-[(E)-(3-bromo-4-methoxyphenyl)methylidene]-2-[(4-methylphenyl)amino]acetohydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
- N’-[(E)-(3-bromo-4-methoxyphenyl)methylidene]-2-[(4-chlorophenyl)amino]acetohydrazide
- N’-[(E)-(3-bromo-4-methoxyphenyl)methylidene]-2-[(4-fluorophenyl)amino]acetohydrazide
- N’-[(E)-(3-bromo-4-methoxyphenyl)methylidene]-2-[(4-nitrophenyl)amino]acetohydrazide
Uniqueness
N’-[(E)-(3-bromo-4-methoxyphenyl)methylidene]-2-[(4-methylphenyl)amino]acetohydrazide is unique due to the presence of both a bromine atom and a methoxy group, which confer specific chemical reactivity and biological activity. This combination of functional groups is not commonly found in similar compounds, making it a valuable molecule for research and development .
Properties
Molecular Formula |
C17H18BrN3O2 |
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Molecular Weight |
376.2 g/mol |
IUPAC Name |
N-[(E)-(3-bromo-4-methoxyphenyl)methylideneamino]-2-(4-methylanilino)acetamide |
InChI |
InChI=1S/C17H18BrN3O2/c1-12-3-6-14(7-4-12)19-11-17(22)21-20-10-13-5-8-16(23-2)15(18)9-13/h3-10,19H,11H2,1-2H3,(H,21,22)/b20-10+ |
InChI Key |
PITXXTKYRFIIEG-KEBDBYFISA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)NCC(=O)N/N=C/C2=CC(=C(C=C2)OC)Br |
Canonical SMILES |
CC1=CC=C(C=C1)NCC(=O)NN=CC2=CC(=C(C=C2)OC)Br |
Origin of Product |
United States |
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